Cas no 5221-69-2 (5-methyl-2-phenyl-1,3-thiazole)

5-methyl-2-phenyl-1,3-thiazole structure
5221-69-2 structure
Product Name:5-methyl-2-phenyl-1,3-thiazole
CAS No:5221-69-2
MF:C10H9NS
MW:175.250160932541
MDL:MFCD18451374
CID:2118809
PubChem ID:551875
Update Time:2025-04-21

5-methyl-2-phenyl-1,3-thiazole Chemical and Physical Properties

Names and Identifiers

    • 5-methyl-2-phenylThiazole
    • 5-methyl-2-phenyl-1,3-thiazole
    • 2-Benzothiazolamine,n-2-propynyl-
    • 5-Methyl-2-phenyl-1,3-thiazole #
    • DB-260796
    • D75263
    • EN300-3465777
    • 5221-69-2
    • BRUABIDQGMULTN-UHFFFAOYSA-N
    • 2-Phenyl-5-methylthiazole
    • DA-37123
    • CS-0091899
    • AKOS006370739
    • SCHEMBL158096
    • 85902-43-8
    • Thiazole, 5-methyl-2-phenyl-
    • 855-528-1
    • MDL: MFCD18451374
    • Inchi: 1S/C10H9NS/c1-8-7-11-10(12-8)9-5-3-2-4-6-9/h2-7H,1H3
    • InChI Key: BRUABIDQGMULTN-UHFFFAOYSA-N
    • SMILES: S1C(C)=CN=C1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 175.04557046g/mol
  • Monoisotopic Mass: 175.04557046g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 41.1Ų

5-methyl-2-phenyl-1,3-thiazole Pricemore >>

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